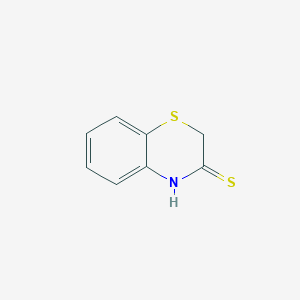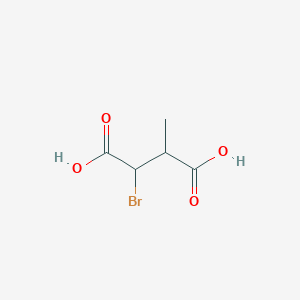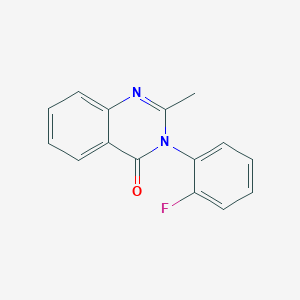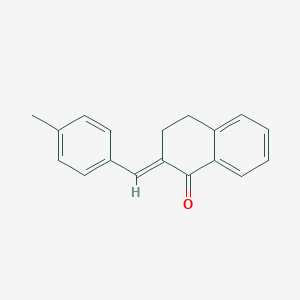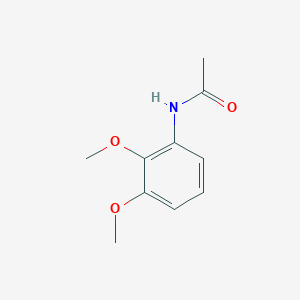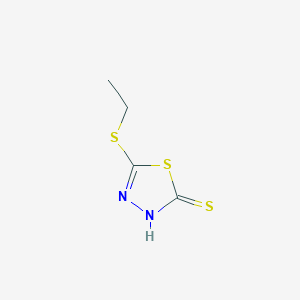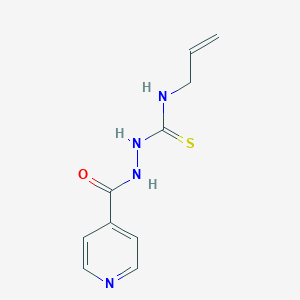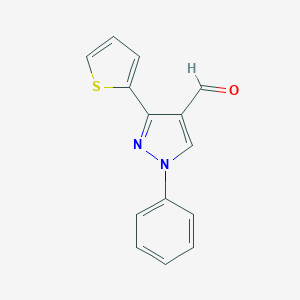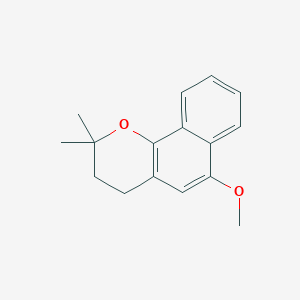![molecular formula C16H9NO2 B184693 6H-[1]Benzopyrano[4,3-b]quinolin-6-one CAS No. 5100-81-2](/img/structure/B184693.png)
6H-[1]Benzopyrano[4,3-b]quinolin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-[1]Benzopyrano[4,3-b]quinolin-6-one is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as coumarin-quinoline hybrid and has a unique structure that makes it an interesting target for synthesis and research.
Mecanismo De Acción
The mechanism of action of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one varies depending on its application. In anti-cancer research, it has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory research, it has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In biochemistry research, it has been shown to inhibit enzyme activity by binding to the active site of the enzyme.
Efectos Bioquímicos Y Fisiológicos
6H-[1]Benzopyrano[4,3-b]quinolin-6-one has been shown to have various biochemical and physiological effects. In anti-cancer research, it has been shown to inhibit cancer cell proliferation and induce apoptosis. In anti-inflammatory research, it has been shown to reduce inflammation and oxidative stress. In biochemistry research, it has been shown to inhibit enzyme activity and modulate enzyme expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6H-[1]Benzopyrano[4,3-b]quinolin-6-one in lab experiments include its unique structure, its potential applications in various fields of research, and its ability to inhibit enzymes and induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one. These include:
1. The synthesis of novel derivatives of this compound with improved solubility and bioactivity.
2. The investigation of the potential of this compound as a fluorescent probe for imaging applications.
3. The development of this compound as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections.
4. The investigation of the mechanism of action of this compound in different fields of research.
5. The synthesis of this compound as a building block for the development of novel materials.
6. The investigation of the potential of this compound as a neuroprotective agent.
Conclusion:
In conclusion, 6H-[1]Benzopyrano[4,3-b]quinolin-6-one is a unique compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and mechanisms of action.
Métodos De Síntesis
The synthesis of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one can be achieved through various methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and the Michael addition reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a catalyst to form coumarin. The coumarin is then reacted with 8-hydroxyquinoline in the presence of a base to form 6H-[1]Benzopyrano[4,3-b]quinolin-6-one.
Aplicaciones Científicas De Investigación
6H-[1]Benzopyrano[4,3-b]quinolin-6-one has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In biochemistry, it has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and tyrosinase. In materials science, this compound has been studied for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.
Propiedades
Número CAS |
5100-81-2 |
|---|---|
Nombre del producto |
6H-[1]Benzopyrano[4,3-b]quinolin-6-one |
Fórmula molecular |
C16H9NO2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
chromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C16H9NO2/c18-16-12-9-10-5-1-3-7-13(10)17-15(12)11-6-2-4-8-14(11)19-16/h1-9H |
Clave InChI |
BYLOQNYQAMIHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)
